3-hydroxy-1-(4-isopropoxybenzyl)-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Description
3-hydroxy-1-(4-isopropoxybenzyl)-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4g/mol. The purity is usually 95%.
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Biological Activity
3-Hydroxy-1-(4-isopropoxybenzyl)-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a derivative of indole that has garnered attention for its potential biological activities. This compound is part of a broader class of 1,3-dihydro-2H-indol-2-one derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is C16H19N1O3 and it features a complex structure that includes an indole ring system. The presence of hydroxyl and isopropoxy groups contributes to its biological activity.
Antimicrobial Activity
Research has indicated that various 1,3-dihydro-2H-indol-2-one derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can be effective against a range of pathogens, including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus niger
For instance, a study demonstrated that certain derivatives displayed potent antifungal activity against Candida species, highlighting the potential of indole derivatives in treating fungal infections .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Some studies have reported that these compounds can inhibit viral replication in cell cultures, particularly against HIV and other viruses. The mechanism often involves interference with viral entry or replication processes .
Anticancer Properties
Several studies have suggested that indole derivatives possess anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further research in cancer therapeutics. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : Some indole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens.
- Interaction with DNA : These compounds may intercalate into DNA, leading to disruptions in replication and transcription processes.
- Modulation of Signaling Pathways : Indole derivatives can influence various signaling pathways involved in cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of indole derivatives against Mycobacterium tuberculosis and found significant inhibition at low concentrations. The results suggested that structural modifications could enhance activity against resistant strains .
- Anticancer Activity : Another research project focused on the synthesis and evaluation of indole derivatives for their anticancer properties. Results indicated that specific modifications to the indole structure could lead to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(4-propan-2-yloxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)27-18-10-8-17(9-11-18)13-23-20-15(3)6-5-7-19(20)22(26,21(23)25)12-16(4)24/h5-11,14,26H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHGGIIZICSKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(C)C)(CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.